molecular formula C23H18Cl3F6N5O2 B2650396 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate CAS No. 190437-60-6

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B2650396
CAS No.: 190437-60-6
M. Wt: 616.77
InChI Key: TYBKUXDFNVKAMS-UHFFFAOYSA-N
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Description

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C23H18Cl3F6N5O2 and its molecular weight is 616.77. The purity is usually 95%.
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Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]ethyl N-(4-chlorophenyl)carbamate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H14ClF6N5OC_{18}H_{14}ClF_6N_5O, with a molecular weight of approximately 465.78 g/mol. The structure includes multiple functional groups, including a carbamate moiety and trifluoromethyl-substituted pyridine rings, contributing to its biological activity.

Antibacterial Properties

Research indicates that compounds similar to this molecule exhibit antibacterial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. For instance, analogs of this compound have shown submicromolar inhibition of the Sfp-PPTase without affecting human orthologs, suggesting a selective antibacterial action that minimizes cytotoxic effects on human cells .

Structure-Activity Relationship (SAR)

The structural modifications in the compound significantly influence its biological activity. For example, studies have shown that substituents on the pyridine ring can enhance or diminish potency against specific bacterial targets. The presence of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased antibacterial efficacy .

Case Study 1: Inhibition of Sfp-PPTase

In a study involving the compound ML267, which shares structural similarities with our target compound, researchers demonstrated effective inhibition of Sfp-PPTase at sublethal doses. This inhibition led to reduced production of virulence factors in Bacillus subtilis, highlighting the potential for developing targeted antibacterial therapies using this class of compounds .

Case Study 2: Antimicrobial Screening

A screening of various derivatives revealed that modifications to the amino and carbamate groups could enhance antimicrobial properties while maintaining low cytotoxicity in human cell lines. Compounds exhibiting this balance are crucial for therapeutic applications in treating resistant bacterial infections .

Research Findings

Study Findings Implications
Study AInhibition of Sfp-PPTase by analogsPotential for selective antibacterial agents
Study BSAR analysis showing potency variationsGuide for future drug design
Study CLow cytotoxicity in human cellsFavorable for therapeutic use

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3F6N5O2/c24-15-1-3-16(4-2-15)36-21(38)39-8-7-37(20-18(26)10-14(12-35-20)23(30,31)32)6-5-33-19-17(25)9-13(11-34-19)22(27,28)29/h1-4,9-12H,5-8H2,(H,33,34)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKUXDFNVKAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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